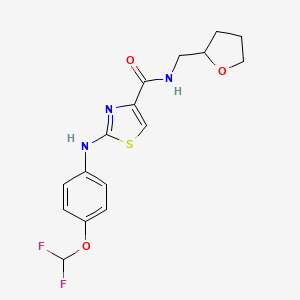
2-((4-(difluoromethoxy)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(difluoromethoxy)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17F2N3O3S and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((4-(difluoromethoxy)phenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide, identified by CAS number 1105229-76-2, is a compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H17F2N3O3S
- Molecular Weight : 369.4 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit β-secretase (BACE1), which plays a crucial role in the development of Alzheimer's disease .
Biological Activity Overview
The following table summarizes the known biological activities associated with this compound:
Case Studies and Research Findings
-
Cytotoxicity Studies :
In vitro studies have demonstrated that similar thiazole derivatives exhibit significant cytotoxicity against cancer cell lines such as L1210 and CCRF-CEM. The mechanism appears to involve apoptosis induction . -
Neurodegenerative Disease Models :
Research involving compounds with a similar structure has indicated their potential in reducing amyloid-beta levels in cell cultures, suggesting a neuroprotective role that could be beneficial in Alzheimer's disease models . -
Antimicrobial Testing :
Initial antimicrobial assessments have shown that thiazole derivatives can inhibit the growth of specific bacterial strains, although further studies are necessary to confirm these findings and elucidate the mechanisms involved .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c17-15(18)24-11-5-3-10(4-6-11)20-16-21-13(9-25-16)14(22)19-8-12-2-1-7-23-12/h3-6,9,12,15H,1-2,7-8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVNYMJSYTQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














